3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin: Natural Sources, Structural Dynamics, and Isolation Methodologies
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin: Natural Sources, Structural Dynamics, and Isolation Methodologies
Executive Summary
In the landscape of natural product drug discovery, polyacylated flavonoid glycosides represent a structurally fascinating and pharmacologically significant class of secondary metabolites. 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin (CAS: 349545-02-4) is a highly functionalized derivative of astragalin (kaempferol-3-O-glucoside)[1]. The addition of two acetyl groups and two p-coumaroyl moieties to the glucopyranose ring fundamentally alters the physicochemical properties of the parent molecule, significantly increasing its lipophilicity and altering its spatial conformation[2].
This technical whitepaper provides an authoritative guide on the botanical sources, structural mechanics, and field-proven isolation protocols for this complex macromolecule, designed for researchers and drug development professionals engaged in pharmacognosy and analytical phytochemistry.
Botanical Sources and Phytochemical Distribution
While astragalin is ubiquitous in the plant kingdom, its heavily acylated derivatives are restricted to specific botanical families that possess the specialized acyltransferase enzymes required for their biosynthesis. The primary documented source of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is the Mediterranean Holm oak (Quercus ilex L.)[2], though it has been identified in a select few other species across diverse geographic regions.
Table 1: Natural Sources and Phytochemical Distribution
| Plant Species | Botanical Family | Primary Plant Part | Geographic Origin | Key Co-occurring Compounds |
| Quercus ilex L. | Fagaceae | Leaves | Mediterranean Basin | Tannins, Kaempferol glucosides, Proanthocyanidins[2][3] |
| Croton argyratus Blume | Euphorbiaceae | Aerial Parts | Southeast Asia | Diterpenoids, Simple Flavones[4] |
| Gomortega keule | Gomortegaceae | Leaves | Central-Southern Chile | Essential oils (eucalyptol), Quercetin[5] |
| Plectocephalus chilensis | Asteraceae | Aerial Parts | Andes (Chile/Argentina) | Sesquiterpene lactones (cynaropicrin)[6] |
Structural Chemistry & Mechanistic Significance
The structural architecture of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin dictates both its biological activity and the analytical challenges associated with its isolation.
Table 2: Physicochemical Properties & Analytical Implications
| Property | Value | Analytical Significance |
| Molecular Formula | C₄₃H₃₆O₁₇ | High molecular weight (824.74 g/mol ) requires advanced MS/MS for structural confirmation[1][7]. |
| LogP (Predicted) | ~4.84 | High lipophilicity dictates preferential extraction in ethyl acetate and requires high organic phases in HPLC[1]. |
| Polar Surface Area | 255.02 Ų | Indicates significant hydrogen bonding potential despite heavy acylation[1]. |
| Physical Form | Yellow Powder | Characteristic of flavonols; exhibits strong UV absorbance at 254 nm and 365 nm[7]. |
Mechanistic Insight: The presence of the p-coumaroyl groups introduces a critical analytical challenge: photoisomerization . Under ambient light and in solution, the double bonds of the coumaroyl moieties readily isomerize, resulting in complex, inseparable mixtures of cis and trans isomers[8]. This dynamic equilibrium necessitates the use of high-resolution preparative HPLC and 2D NMR (specifically ROESY) to accurately determine the absolute configuration of the isolated fractions[8].
Caption: Impact of polyacylation on the physicochemical properties of astragalin.
Extraction and Isolation Methodology (Self-Validating Protocol)
To successfully isolate this compound from Quercus ilex leaves, one must design a workflow that mitigates enzymatic degradation while effectively separating the target compound from highly abundant tannins and waxes. The following protocol is a self-validating system utilizing orthogonal separation techniques[2][3].
Phase 1: Biomass Preparation and Primary Extraction
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Causality: Fresh Quercus ilex leaves contain active glycosidases. Air-drying the biomass in the dark followed by cryogenic milling minimizes both enzymatic cleavage of the sugar moiety and photoisomerization of the p-coumaroyl groups[2].
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Protocol:
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Macerate 1.0 kg of dried, pulverized leaves in 10 L of 80% aqueous methanol (MeOH) at room temperature for 48 hours.
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Validation: The 80% MeOH system provides the optimal dielectric constant to penetrate the cellular matrix, solubilizing both polar glycosides and the moderately lipophilic acylated derivatives.
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Phase 2: Liquid-Liquid Partitioning
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Causality: The crude extract is heavily contaminated with chlorophylls and polymeric tannins. Partitioning exploits differential solubility to isolate a flavonoid-enriched sub-fraction[2].
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Protocol:
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Concentrate the methanolic extract under reduced pressure (≤ 40°C) to a purely aqueous suspension.
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Defat by partitioning with n-hexane (3 × 1 L) to strip highly lipophilic waxes.
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Partition the aqueous layer with Ethyl Acetate (EtOAc, 3 × 1 L).
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Validation: Due to the high lipophilicity imparted by the acetyl and coumaroyl groups (LogP ~4.84)[1], the target polyacylated astragalin preferentially migrates into the EtOAc fraction, leaving highly polar tannins in the aqueous phase.
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Phase 3: Size-Exclusion Chromatography (SEC)
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Causality: The EtOAc fraction still contains lower-molecular-weight tannins. Sephadex LH-20 separates molecules by size and via π−π interactions between the dextran matrix and aromatic rings, effectively retarding tannins[3].
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Protocol:
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Load the concentrated EtOAc fraction onto a Sephadex LH-20 column.
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Elute isocratically with 100% MeOH.
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Validation: Monitor fractions via TLC (Silica gel, EtOAc/MeOH/H₂O). Pool fractions exhibiting characteristic yellow fluorescence under UV 365 nm (indicative of flavonols).
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Phase 4: Preparative HPLC Resolution
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Causality: Because polyacylated flavonoids exist as complex mixtures of cis and trans isomers, high-performance liquid chromatography (HPLC) is mandatory for absolute resolution[8].
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Protocol:
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Inject the pooled SEC fraction onto a Preparative C18 reversed-phase column (e.g., 250 × 21.2 mm, 5 µm).
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Employ a binary gradient: Mobile Phase A (0.1% Formic acid in H₂O) and Mobile Phase B (Acetonitrile).
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Elute with a gradient of 30% to 70% B over 45 minutes. Note: cis isomers typically elute earlier (are less polar) than trans isomers under these specific conditions[8].
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Validation: Collect the peak corresponding to m/z 823 [M-H]⁻ via MS-triggered fraction collection and lyophilize to yield pure 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin (≥95% purity)[7].
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Caption: Isolation workflow of polyacylated astragalin from plant biomass.
Sources
- 1. 3",4"-Di-O-acetyl-2",6"-di-O- p-couMaroylastragalin|349545-02-4|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial properties of Quercus ilex L. proanthocyanidin dimers and simple phenolics: evaluation of their synergistic activity with conventional antimicrobials and prediction of their pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. plantaedb.com [plantaedb.com]
- 6. plantaedb.com [plantaedb.com]
- 7. 349545-02-4 | 3",4"-Di-O-acetyl-2",6"-di-O-p-coumaroylastragalin [albtechnology.com]
- 8. researchgate.net [researchgate.net]
